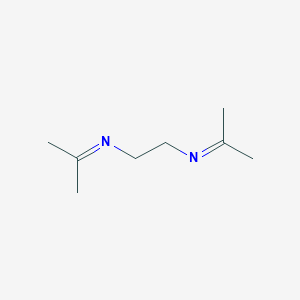

ethylenebis(2-imino-propane)

Description

Properties

IUPAC Name |

N-[2-(propan-2-ylideneamino)ethyl]propan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-7(2)9-5-6-10-8(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQMTIQRQEKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066126 | |

| Record name | 1,2-Ethanediamine, N,N'-bis(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16888-75-8 | |

| Record name | N1,N2-Bis(1-methylethylidene)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16888-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016888758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N'-bis(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diisopropylideneethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethylenebis(2-imino-propane)

This guide provides a comprehensive technical overview for the synthesis and characterization of ethylenebis(2-imino-propane), a Schiff base ligand of significant interest in coordination chemistry. The methodologies detailed herein are grounded in established chemical principles, offering researchers, scientists, and drug development professionals a robust framework for the preparation and validation of this compound.

Introduction: The Significance of Ethylenebis(2-imino-propane)

Ethylenebis(2-imino-propane), systematically named N,N'-bis(1-methylethylidene)-1,2-ethanediamine, is a bidentate Schiff base ligand. These ligands are formed through the condensation of a primary amine with a ketone or aldehyde.[1] Specifically, ethylenebis(2-imino-propane) is derived from the reaction of ethylenediamine and acetone. The defining structural feature of this class of compounds is the imine or azomethine group (-C=N-), which plays a crucial role in its coordination chemistry.

The interest in Schiff bases like ethylenebis(2-imino-propane) stems from their ability to form stable complexes with a wide array of transition metals. The resulting metal complexes have diverse applications, including in catalysis, materials science, and as potential therapeutic agents. The straightforward synthesis and tunable electronic and steric properties of the ligand make it an attractive building block in the design of novel coordination compounds.

Synthesis of Ethylenebis(2-imino-propane): A Step-by-Step Protocol

The synthesis of ethylenebis(2-imino-propane) is achieved through a direct condensation reaction between ethylenediamine and acetone. This reaction is a classic example of imine formation and is typically carried out under reflux conditions to drive the reaction to completion by removing the water byproduct.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis. Ethylenediamine serves as the diamine backbone, providing the two primary amine functionalities. Acetone, a readily available and reactive ketone, provides the carbonyl groups for condensation. The use of a solvent like ethanol or methanol is common as it effectively dissolves the reactants and facilitates the reaction.[1] While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid can accelerate the rate of imine formation. However, for aliphatic amines and simple ketones, the reaction often proceeds efficiently without a catalyst. The application of heat, typically through reflux, is essential to overcome the activation energy of the reaction and to facilitate the removal of water, which is a byproduct of the condensation.

Detailed Experimental Protocol

Materials:

-

Ethylenediamine

-

Acetone

-

Ethanol (absolute)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethylenediamine (1.0 equivalent) and a molar excess of acetone (at least 2.2 equivalents). The excess acetone serves as both a reactant and a solvent.

-

Solvent Addition: Add a sufficient volume of absolute ethanol to dissolve the ethylenediamine completely.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetone and ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation.

-

Drying and Storage: Dry the purified product over anhydrous magnesium sulfate, filter, and store under an inert atmosphere to prevent hydrolysis.

Caption: Experimental workflow for the synthesis of ethylenebis(2-imino-propane).

Characterization: Validating the Molecular Structure

Thorough characterization is imperative to confirm the identity and purity of the synthesized ethylenebis(2-imino-propane). A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of ethylenebis(2-imino-propane).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For ethylenebis(2-imino-propane), the following key signals are expected:

-

A singlet corresponding to the protons of the two equivalent methyl groups attached to the imine carbons.

-

A singlet for the protons of the other two equivalent methyl groups.

-

A singlet for the four equivalent protons of the ethylene bridge.

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For the symmetric ethylenebis(2-imino-propane), the following signals are anticipated:

-

A signal for the two equivalent imine carbons (C=N).

-

Signals for the two sets of equivalent methyl carbons.

-

A signal for the two equivalent carbons of the ethylene bridge.

-

Table 1: Predicted NMR Data for Ethylenebis(2-imino-propane)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.8 - 2.2 | Singlet | -C(CH₃)₂ |

| ¹H | ~3.4 - 3.6 | Singlet | -CH₂-CH₂- |

| ¹³C | ~20 - 30 | - | -C(CH₃)₂ |

| ¹³C | ~50 - 60 | - | -CH₂-CH₂- |

| ¹³C | ~165 - 175 | - | >C=N- |

Note: The exact chemical shifts may vary depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The key diagnostic peak in the FTIR spectrum of ethylenebis(2-imino-propane) is the C=N stretching vibration.

-

C=N Stretch: A strong absorption band in the region of 1640-1690 cm⁻¹ is characteristic of the imine double bond.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methyl and ethylene groups.

-

C-N Stretch: A medium to strong absorption band in the region of 1020-1250 cm⁻¹ can be attributed to the C-N single bond stretching vibration.

The absence of a broad absorption band in the 3300-3500 cm⁻¹ region (characteristic of N-H stretching of the primary amine starting material) and the absence of a strong C=O stretching band around 1715 cm⁻¹ (from acetone) are strong indicators of a successful reaction.

Caption: Workflow for the characterization of ethylenebis(2-imino-propane).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For ethylenebis(2-imino-propane) (C₈H₁₆N₂), the expected molecular weight is approximately 140.23 g/mol .

-

Molecular Ion Peak (M⁺): In the mass spectrum, the molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would involve cleavage of the C-C bond in the ethylene bridge and cleavage of the C-N bonds. Expected fragment ions would include those corresponding to the loss of methyl groups and cleavage of the diamine backbone.

Table 2: Key Spectroscopic Data for Ethylenebis(2-imino-propane)

| Technique | Key Feature | Expected Value/Region |

| ¹H NMR | Methyl Protons (-C(CH₃)₂) | Singlet, ~1.8 - 2.2 ppm |

| Ethylene Protons (-CH₂-CH₂-) | Singlet, ~3.4 - 3.6 ppm | |

| ¹³C NMR | Imine Carbon (>C=N-) | ~165 - 175 ppm |

| Ethylene Carbon (-CH₂-CH₂-) | ~50 - 60 ppm | |

| Methyl Carbon (-C(CH₃)₂) | ~20 - 30 ppm | |

| FTIR | C=N Stretch | Strong, 1640-1690 cm⁻¹ |

| C-H Stretch | 2850-3000 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 140 |

Conclusion: A Self-Validating System

The synthesis and characterization of ethylenebis(2-imino-propane) represent a self-validating system. The successful synthesis is confirmed by the disappearance of the starting material signals (N-H and C=O in FTIR) and the appearance of the characteristic imine signal (C=N). The structural integrity of the product is then rigorously confirmed by a combination of NMR and mass spectrometry data, which should be in complete agreement with the expected structure. This comprehensive approach ensures the production of a well-characterized and pure compound, suitable for downstream applications in research and development.

References

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry and Environmental Research, 08, 275-286. [Link]

-

Fun, H.-K., et al. (2011). N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2465. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of the Ethylenebis(2-imino-propane) Ligand

Foreword: The Architectural Elegance of Schiff Base Ligands

In the realm of coordination chemistry, Schiff base ligands represent a cornerstone of ligand design, offering a remarkable blend of synthetic accessibility, structural versatility, and rich coordination behavior. Their prevalence stems from the robust and reversible formation of the imine (C=N) linkage, a testament to the pioneering work of Hugo Schiff.[1] This guide provides an in-depth exploration of the synthesis of a specific, yet fundamentally important, tetradentate Schiff base ligand: ethylenebis(2-imino-propane), systematically named N,N'-bis(propan-2-ylidene)ethane-1,2-diamine. This ligand, derived from the straightforward condensation of ethylenediamine and acetone, serves as an exemplary model for understanding the principles of Schiff base synthesis and characterization. For researchers, scientists, and professionals in drug development, a comprehensive grasp of this protocol opens doors to a vast landscape of metal complexes with diverse applications in catalysis, materials science, and bioinorganic chemistry.

I. The Mechanistic Heartbeat: Understanding Schiff Base Condensation

The synthesis of ethylenebis(2-imino-propane) is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to yield an imine.

The causality behind the experimental choices lies in driving this equilibrium reaction towards the product. The reaction is typically catalyzed by a small amount of acid or base, which facilitates the proton transfer steps. The removal of water, a byproduct of the condensation, is a critical factor in achieving high yields. This is often accomplished by azeotropic distillation with a suitable solvent.

dot graph SynthesisMechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption: "Mechanism of Schiff Base Condensation"

II. A Field-Proven Protocol for the Synthesis of Ethylenebis(2-imino-propane)

This protocol is designed to be a self-validating system, with clear checkpoints for assessing the progress and success of the synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 3.01 g (0.05 mol) | ≥99% |

| Acetone | C₃H₆O | 58.08 | 5.81 g (7.35 mL, 0.10 mol) | ACS Grade |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | Anhydrous |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2-3 drops of 1M solution | Reagent Grade |

Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3.01 g (0.05 mol) of ethylenediamine in 50 mL of anhydrous ethanol.

-

Addition of Acetone: To the stirring solution, add 7.35 mL (0.10 mol) of acetone dropwise over 5 minutes.

-

Catalysis: Add 2-3 drops of a 1M sodium hydroxide solution to the reaction mixture. The use of a basic catalyst facilitates the deprotonation of the hemiaminal intermediate, promoting the elimination of water.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

-

Purification: The resulting oily residue can be purified by vacuum distillation to yield a colorless to pale yellow liquid. Alternatively, for many applications, the crude product can be used directly after solvent removal, as the reaction typically proceeds with high conversion.

dot graph SynthesisWorkflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} caption: "Experimental Workflow for Ligand Synthesis"

III. Authoritative Grounding: Characterization and Validation

The identity and purity of the synthesized ethylenebis(2-imino-propane) ligand must be confirmed through spectroscopic methods.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the formation of the imine bond. The spectrum of the product should exhibit a strong absorption band in the region of 1640-1660 cm⁻¹ , which is characteristic of the C=N stretching vibration.[3] The absence of a broad N-H stretching band from the starting ethylenediamine (typically around 3300-3500 cm⁻¹) and the C=O stretching band from acetone (around 1715 cm⁻¹) indicates the completion of the reaction.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed structural information. The expected signals for ethylenebis(2-imino-propane) are:

-

A singlet for the four protons of the ethylene bridge (-N-CH₂-CH₂-N-), expected around 3.5-3.8 ppm .

-

Two singlets for the twelve methyl protons (-C(CH₃)₂), expected around 1.8-2.2 ppm . The two methyl groups on each imine function are chemically equivalent.

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule. The expected signals are:

-

A signal for the two equivalent carbons of the ethylene bridge, expected around 50-60 ppm .

-

A signal for the two equivalent imine carbons (-C=N-), expected in the downfield region, around 165-175 ppm .

-

A signal for the four equivalent methyl carbons, expected around 20-30 ppm .

IV. Trustworthiness: A Self-Validating System of Safety

The synthesis of ethylenebis(2-imino-propane) involves the use of hazardous chemicals. Adherence to strict safety protocols is paramount.

A. Reagent-Specific Hazards

-

Ethylenediamine: Corrosive, flammable, and a respiratory sensitizer.[4] It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or neoprene), safety goggles, and a lab coat.[5]

-

Acetone: Highly flammable liquid and vapor.[1] It is a severe eye irritant.[6] Keep away from ignition sources. All handling should be performed in a fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

B. General Safety Precautions

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves are mandatory at all times.

-

Ventilation: All steps of the synthesis should be performed in a certified chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

V. Conclusion: A Gateway to Advanced Coordination Chemistry

The synthesis of ethylenebis(2-imino-propane) is a foundational yet powerful protocol that provides hands-on experience with Schiff base chemistry. The principles of nucleophilic addition, dehydration, and purification discussed herein are broadly applicable to the synthesis of a vast array of related ligands. By mastering this synthesis, researchers and drug development professionals gain a valuable tool for the design and construction of novel metal complexes with tailored properties and functions.

VI. References

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry & Environmental Research, 08, 275-286. Available at: [Link]

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II) - mocedes.org. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from: [Link]

-

Fun, H.-K., Mirkhani, V., Kia, R., & Rostami Vartooni, A. (2008). N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1374. Available at: [Link]

-

Hassan, A. M., El-Metwaly, N. M., & El-Gamil, M. M. (2015). Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. Journal of Chemistry, 2015, 1-10. Available at: [Link]

-

JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(6). Available at: [Link]

-

NJ Department of Health. (n.d.). Hazard Summary: Ethylenediamine. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Propanamine, N,N'-1,2-ethanediylidenebis-. Retrieved from: [Link]

-

PubChem. (n.d.). N,N'-di(propan-2-yl)ethane-1,2-diamine. Retrieved from: [Link]

-

SafetyIQ. (2024). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from: [Link]

-

Tarafder, M. T. H., et al. (2001). N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 57(12), o1184-o1185. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mocedes.org [mocedes.org]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. ijnrd.org [ijnrd.org]

- 6. N,N'-di(propan-2-yl)ethane-1,2-diamine;N,N',N'-trimethylethane-1,2-diamine | C13H34N4 | CID 118523833 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Ethylenebis(2-imino-propane)

Foreword: The Art and Science of Molecular Characterization

In the realm of chemical sciences, the definitive determination of a molecule's three-dimensional structure is the bedrock upon which our understanding of its properties and potential applications is built. This is particularly true for ligands such as ethylenebis(2-imino-propane), a Schiff base with significant potential in coordination chemistry and catalysis. Its structure dictates its chelating behavior, the stability of its metal complexes, and ultimately its utility in fields ranging from synthetic chemistry to materials science and drug development. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of this important ligand, moving from initial synthesis to ultimate structural confirmation. The methodologies described herein are designed to be self-validating, providing a cohesive and logical workflow for researchers and scientists.

Synthesis of Ethylenebis(2-imino-propane): A Foundation in Condensation Chemistry

The synthesis of ethylenebis(2-imino-propane), also known as N,N'-bis(propan-2-ylidene)ethane-1,2-diamine, is a classic example of Schiff base condensation. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine.

Reaction Principle

The synthesis proceeds via the reaction of ethylenediamine with acetone. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetone. A subsequent proton transfer and elimination of a water molecule for each amine group results in the formation of the di-imine ligand.

Caption: Synthetic scheme for ethylenebis(2-imino-propane).

Step-by-Step Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Acetone: To this solution, add a stoichiometric excess of acetone (at least 2.2 equivalents) dropwise at room temperature with continuous stirring. The excess acetone drives the equilibrium towards the product.

-

Reaction Conditions: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After completion of the reaction, the solvent and excess acetone are removed under reduced pressure using a rotary evaporator. The resulting oily or solid residue is the crude product.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethylenebis(2-imino-propane) ligand.

Spectroscopic Characterization: Unveiling the Molecular Framework

Spectroscopic techniques provide the initial and most readily available insights into the molecular structure of a newly synthesized compound. Each method probes different aspects of the molecule's constitution, and together they form a powerful toolkit for preliminary structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR spectrum of ethylenebis(2-imino-propane) is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 | Singlet | 4H | -CH₂-CH₂- | The four protons of the ethylene bridge are chemically equivalent and are expected to appear as a singlet. The chemical shift is downfield due to the proximity of the electronegative nitrogen atoms. |

| ~1.9 | Singlet | 12H | -C(CH₃)₂ | The twelve protons of the four methyl groups are also chemically equivalent and should appear as a sharp singlet. |

The carbon-13 NMR spectrum will further confirm the symmetrical nature of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | >C=N- | The imine carbons are significantly deshielded and appear at a characteristic downfield chemical shift. |

| ~60 | -CH₂-CH₂- | The carbons of the ethylene bridge are in a typical range for sp³ hybridized carbons attached to nitrogen. |

| ~25 | -C(CH₃)₂ | The methyl carbons are expected in the aliphatic region of the spectrum. |

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified ethylenebis(2-imino-propane) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale relative to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |

| ~1650-1690 | C=N stretch | Medium to Strong | Confirms the presence of the imine functional group, a key feature of the Schiff base. |

| ~2850-2960 | C-H stretch (sp³) | Medium to Strong | Indicates the presence of the aliphatic methyl and ethylene groups. |

| ~1360-1380 | C-H bend (gem-dimethyl) | Medium | Characteristic of the isopropylidene group. |

-

Sample Preparation: As ethylenebis(2-imino-propane) is likely a liquid or low-melting solid at room temperature, the neat liquid film method is appropriate. Place a small drop of the purified compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Creating the Film: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Sample Holder: Mount the sandwiched plates in the spectrometer's sample holder.

-

Background Spectrum: Run a background scan with the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample holder in the beam path and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

| m/z Value | Ion | Significance |

| 140.13 | [M]⁺ | Molecular ion peak, confirming the molecular formula C₈H₁₆N₂. |

| 125.11 | [M - CH₃]⁺ | Loss of a methyl radical, a common fragmentation for isopropyl groups. |

| 70.06 | [M/2]⁺ | Cleavage of the central C-C bond of the ethylene bridge, resulting in a fragment with half the mass of the parent ion. |

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

The Definitive Proof: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the structure of ethylenebis(2-imino-propane), single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure in the solid state.[1] This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.

Caption: Workflow for the structural elucidation of ethylenebis(2-imino-propane).

Step-by-Step Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth: The first and often most challenging step is to grow single crystals of the compound that are of suitable size and quality for diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find the optimal conditions.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their thermal parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data.

-

Structure Validation and Analysis: The final crystal structure is validated to ensure its quality and analyzed to determine bond lengths, bond angles, and other geometric parameters.

Conclusion: A Multi-faceted Approach to Molecular Certainty

The structural elucidation of ethylenebis(2-imino-propane) is a systematic process that relies on a combination of synthetic chemistry and a suite of powerful analytical techniques. While NMR, IR, and mass spectrometry provide strong and corroborating evidence for the molecular structure, single-crystal X-ray diffraction stands as the ultimate arbiter, providing a definitive and high-resolution picture of the molecule. The integration of these techniques, as outlined in this guide, provides a robust and self-validating workflow for researchers, ensuring the scientific integrity of their findings and paving the way for the rational design and application of this versatile Schiff base ligand.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

-

University of Minnesota Organic Chemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanamine, N,N'-1,2-ethanediylidenebis-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Coles, S. J., Sengul, A., Kurt, O., & Altin, S. (2008). {N,N′-Bis[1-(2-pyridyl)ethylidene]ethane-1,2-diamine-κ4N,N′,N′′,N′′′}bis(trifluoromethanesulfanato-κO)copper(II). Acta Crystallographica Section E: Crystallographic Communications, 64(11), m1443. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of N,N'-bis(propan-2-ylidene)ethane-1,2-diamine

Prepared by: Gemini, Senior Application Scientist

Introduction

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of coordination chemistry, serving as versatile ligands for a vast array of metal complexes. Their applications span catalysis, materials science, and bioinorganic chemistry. The Schiff base N,N'-bis(propan-2-ylidene)ethane-1,2-diamine, synthesized from the condensation of ethylenediamine and acetone, is a fundamental example of a bidentate N₂ ligand. Its simple, symmetric structure provides an excellent platform for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in molecular characterization.

Molecular Structure and Symmetry Analysis

A rigorous interpretation of NMR spectra begins with an analysis of the molecule's structure and symmetry. N,N'-bis(propan-2-ylidene)ethane-1,2-diamine possesses a high degree of symmetry, featuring a C₂ rotational axis through the midpoint of the ethylene bridge C-C bond.

This symmetry dictates that corresponding atoms on either side of the molecule are chemically and magnetically equivalent. Consequently, we can predict a simplified NMR spectrum:

-

Proton Environments (¹H NMR): There are only two unique sets of protons.

-

The four protons of the ethylene bridge (-CH₂-CH₂-) are equivalent (labeled Hᵃ).

-

The twelve protons of the four methyl groups are equivalent (labeled Hᵇ).

-

-

Carbon Environments (¹³C NMR): There are only three unique sets of carbons.

-

The two imine carbons (-C=N-) are equivalent (labeled C¹).

-

The two carbons of the ethylene bridge (-CH₂-CH₂-) are equivalent (labeled C²).

-

The four methyl carbons (-CH₃) are equivalent (labeled C³).

-

This initial symmetry analysis is the first pillar of our interpretation, establishing a clear hypothesis for the number of signals to expect.

Caption: Molecular structure with predicted chemical equivalencies.

Predicted ¹H NMR Spectral Analysis

Based on the symmetry analysis, a simple ¹H NMR spectrum with two signals is predicted. The chemical shift of these signals is governed by the electronic environment of the protons.

-

Ethylene Bridge Protons (-CH₂-CH₂-, Hᵃ): These protons are attached to carbons that are adjacent to sp²-hybridized imine nitrogens. The electronegativity of nitrogen causes a deshielding effect, shifting this signal downfield relative to a simple alkane. For analogous Schiff bases derived from ethylenediamine, this signal typically appears as a singlet.[1][2]

-

Predicted Chemical Shift (δ): 3.5 - 3.8 ppm

-

Predicted Multiplicity: Singlet (s)

-

Integration: 4H

-

-

Methyl Protons (-CH₃, Hᵇ): These protons are attached to carbons that are part of the imine functional group. Their chemical environment is similar to that of acetone, but the replacement of the oxygen with a less electronegative nitrogen atom results in a slightly different shielding effect.

The predicted proton ratio of 12:4 simplifies to 3:1, which should be clearly observable in the integrated spectrum.

Predicted ¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments.

-

Imine Carbon (-C=N-, C¹): This sp²-hybridized carbon is the most deshielded carbon in the molecule due to its bonding to an electronegative nitrogen atom and its hybridization state. It will appear significantly downfield. For similar Schiff bases, this signal is typically found in the 160-170 ppm range.[5]

-

Predicted Chemical Shift (δ): 165 - 170 ppm

-

-

Ethylene Bridge Carbon (-CH₂-CH₂-, C²): This sp³-hybridized carbon is bonded to an imine nitrogen. This environment is deshielded compared to a simple alkane, placing its signal in the 50-60 ppm range.[6]

-

Predicted Chemical Shift (δ): ~55 ppm

-

-

Methyl Carbon (-CH₃, C³): This sp³-hybridized carbon is the most shielded in the structure and will appear furthest upfield.

-

Predicted Chemical Shift (δ): 20 - 30 ppm[6]

-

Trustworthiness Through Self-Validation: The DEPT-135 Experiment

To unequivocally confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. This technique differentiates carbons based on the number of attached protons, providing a self-validating system for our predictions.

-

DEPT-135 Predicted Outcome:

-

The signal for the imine carbon (C¹) will be absent , as it is a quaternary carbon with no attached protons.

-

The signal for the ethylene bridge carbon (C²) will appear as a negative peak, confirming it as a CH₂ group.

-

The signal for the methyl carbon (C³) will appear as a positive peak, confirming it as a CH₃ group.

-

The combination of the standard ¹³C spectrum and the DEPT-135 spectrum provides unambiguous assignment of all carbon signals.

Experimental Protocols

The following protocols describe the standard methodology for preparing and analyzing a sample of N,N'-bis(propan-2-ylidene)ethane-1,2-diamine.

Protocol 1: NMR Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of the purified Schiff base ligand directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a clean pipette. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm.[7]

-

Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

-

Spectrometer Setup: The analysis should be performed on a modern NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 400 MHz for ¹H or higher.[8]

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR {¹H Decoupled} Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256-1024 scans are often required to achieve a good signal-to-noise ratio.

-

-

DEPT-135 Acquisition:

-

Pulse Program: Select the standard DEPT-135 pulse sequence from the spectrometer's library.

-

Parameters: Use similar acquisition parameters as the standard ¹³C experiment. The DEPT experiment often requires fewer scans than a standard ¹³C due to polarization transfer enhancing sensitivity.[9]

-

Processing: Ensure proper phasing so that CH₂ signals are clearly negative and CH/CH₃ signals are positive.

-

Caption: Experimental workflow for NMR analysis.

Data Summary and Conclusion

The predicted ¹H and ¹³C NMR data for N,N'-bis(propan-2-ylidene)ethane-1,2-diamine are summarized below.

Table 1: Predicted NMR Data for N,N'-bis(propan-2-ylidene)ethane-1,2-diamine in CDCl₃

| Atom Label | Type | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) | DEPT-135 Phase |

| Hᵃ | Ethylene (-CH₂-) | 3.5 - 3.8 | Singlet | 4H | - | - |

| Hᵇ | Methyl (-CH₃) | 2.0 - 2.2 | Singlet | 12H | - | - |

| C¹ | Imine (-C=N-) | - | - | - | 165 - 170 | Absent |

| C² | Ethylene (-CH₂-) | - | - | - | ~55 | Negative |

| C³ | Methyl (-CH₃) | - | - | - | 20 - 30 | Positive |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Ni, B. B., Wang, C., Wu, H., Pei, J., & Ma, Y. (2009). Supporting Information for: Copper-Free Cycloaddition of Azide and Alkyne in Crystalline State Facilitated by Arene-Perfluoroarene Interaction. Chemical Communications. Available at: [Link]

-

Montazerozohori, M., Khani, S., Joohari, S., & Musavi, S. A. (2012). Synthesis, Spectral and Thermal Behavior of Some New Four Coordinated Complexes. ResearchGate. Available at: [Link]

-

Larsen, I. K. (2008). N,N'-Ethylenebis(acetylacetoneimine). Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]

-

Ivanova, G., & Stoyanov, N. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]

-

Darensbourg, D. J., & Marvenue, S. S. (1984). (N,N'-Ethylenebis(acetylacetone iminato))vanadium(III) derivatives: syntheses and substitution reactions at the vanadium-chlorine bond. Inorganic Chemistry. Available at: [Link]

-

PubChem. (n.d.). N,N'-di(propan-2-yl)ethane-1,2-diamine. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from: [Link]

-

Chakravarty, A. R., & Chakravorty, A. (1980). Synthesis and properties of some p-diketimines derived from acetylacetone, and their metal complexes. Canadian Journal of Chemistry. Available at: [Link]

-

Dib, A. (2013). Synthesis Of Imine Compounds Derived From Acetylacetoneand Structure Study. International Journal of ChemTech Research. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of imine compounds derived from acetylacetone and structure study. Retrieved from: [Link]

-

ATB (Automated Topology Builder). (n.d.). Ethylenediamine. Retrieved from: [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from: [Link]

-

LibreTexts Chemistry. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from: [Link]

-

ResearchGate. (n.d.). 1H & 13C-NMR spectra of ligand. Retrieved from: [Link]

-

Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy. Retrieved from: [Link]

-

Asiri, A. M., Khan, S. A., & Ng, S. W. (2011). N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Fun, H. K., Mirkhani, V., Kia, R., & Vartooni, A. R. (2008). N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetone(67-64-1) 1H NMR spectrum [chemicalbook.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. mdpi.com [mdpi.com]

- 9. bhu.ac.in [bhu.ac.in]

FTIR spectroscopy of ethylenebis(2-imino-propane) imine bond

An In-Depth Technical Guide to the FTIR Spectroscopy of the Ethylenebis(2-imino-propane) Imine Bond

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis and Fourier-Transform Infrared (FTIR) spectroscopic analysis of the Schiff base, ethylenebis(2-imino-propane), also known as N,N'-bis(propan-2-ylidene)ethane-1,2-diamine. Acting as a Senior Application Scientist, this document moves beyond a simple recitation of protocols to deliver a deep, mechanistic understanding of the principles and practices involved. We will dissect the synthesis of this model diimine, detail the theoretical underpinnings of the imine bond's vibrational characteristics, provide a self-validating experimental workflow for its characterization, and interpret the resulting spectral data with scientific rigor. This guide is designed to equip researchers with the expertise to confidently synthesize and unequivocally identify imine-containing compounds, a critical skill in coordination chemistry and drug development.

Introduction: The Significance of the Imine Bond

The carbon-nitrogen double bond (C=N), or imine, is a cornerstone functional group in modern chemistry. As a key component of Schiff bases, it serves as a versatile ligand in coordination chemistry, a crucial intermediate in organic synthesis, and a common motif in biologically active molecules. The formation of an imine bond via the condensation of a primary amine with an aldehyde or ketone is a robust and fundamental reaction.[1]

FTIR spectroscopy is an indispensable tool for the structural elucidation of molecules.[2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint." For the chemist, the appearance of a specific absorption band, such as the C=N stretch, and the concurrent disappearance of reactant bands (C=O and N-H), provides definitive proof of a successful reaction.

This guide focuses on ethylenebis(2-imino-propane), a Schiff base synthesized from ethylenediamine and acetone. Its symmetric, straightforward structure makes it an ideal model system for studying the fundamental spectroscopic properties of the aliphatic imine bond.

Synthesis of Ethylenebis(2-imino-propane): A Validated Protocol

The synthesis of a Schiff base is a classic condensation reaction. The mechanism involves a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the imine.[3] The reaction is typically reversible and often catalyzed by a small amount of acid.[4]

Molecular Structure and Reaction Scheme

The synthesis involves the reaction of one equivalent of ethylenediamine with two equivalents of acetone.

Caption: Synthesis of Ethylenebis(2-imino-propane).

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the condensation of diamines with ketones.[5]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (0.60 g, 10 mmol) in 30 mL of absolute ethanol.

-

Reaction Initiation: To the stirring solution, add acetone (1.16 g, 20 mmol) dropwise. The molar ratio of diamine to ketone is 1:2.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reflux period, remove the heat source and allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product, a colorless or pale-yellow solid, in a desiccator under vacuum.

The Imine Bond: A Vibrational Spectroscopy Perspective

The energy of a bond's vibration, and thus its absorption frequency in an IR spectrum, is primarily determined by two factors: the masses of the connected atoms and the force constant of the bond (i.e., the bond strength).[6] The C=N double bond is stronger than a C-N single bond but weaker than a C≡N triple bond. This is directly reflected in their typical stretching frequencies.[7]

-

ν(C-N): ~1020-1250 cm⁻¹

-

ν(C=N): ~1620-1690 cm⁻¹[8]

-

ν(C≡N): ~2220-2260 cm⁻¹

The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration. Because the C=N bond is polar, its stretching vibration typically results in a medium to strong intensity band, making it readily identifiable.

FTIR Analysis: From Sample to Spectrum

Acquiring a high-quality FTIR spectrum is critical for accurate identification. This workflow outlines the necessary steps for analyzing the synthesized ethylenebis(2-imino-propane).

Caption: Experimental workflow for FTIR analysis.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind ~1-2 mg of the dried ethylenebis(2-imino-propane) product with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Causality: The KBr acts as an infrared-transparent matrix, allowing the radiation to pass through the sample. Grinding ensures the sample is dispersed homogeneously to avoid scattering effects.

-

-

Instrument Setup:

-

Ensure the FTIR spectrometer's sample compartment is clean and dry.

-

Set the desired scan parameters. Typical settings for routine identification are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Background Collection:

-

Place a blank KBr pellet (or an empty sample holder for Attenuated Total Reflectance - ATR) in the spectrometer.

-

Run a background scan.

-

Trustworthiness: This step is crucial as it records the spectrum of the ambient environment (CO₂, water vapor) and the KBr matrix. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption bands of the analyte.

-

-

Sample Analysis:

-

Remove the blank and place the sample KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance.

-

Spectral Interpretation: Identifying the Imine Bond

The definitive identification of ethylenebis(2-imino-propane) is achieved by comparing its FTIR spectrum with those of the starting materials, ethylenediamine and acetone. The key is to look for the appearance of the C=N stretching band and the disappearance of the characteristic reactant bands.

Key Vibrational Frequencies

| Functional Group | Vibration Type | Reactant / Product | Expected Wavenumber (cm⁻¹) | Spectral Characteristics |

| N-H | Stretching | Ethylenediamine[9] | ~3400 - 3250 | Two strong, broad bands (primary amine) |

| N-H | Bending (Scissoring) | Ethylenediamine[10] | ~1650 - 1580 | Medium to strong band |

| C=O | Stretching | Acetone[11][12] | ~1715 | Very strong, sharp band |

| C-H | Stretching (sp³) | All Compounds | ~3000 - 2850 | Strong, multiple bands |

| C=N | Stretching | Product | ~1650 | Strong, sharp band; key identifier |

Note: The exact positions can vary slightly based on the sample state and instrument.

Analysis of the Spectra

-

Disappearance of the Carbonyl (C=O) Stretch: The most telling evidence of reaction completion is the complete absence of the very strong, sharp absorption band around 1715 cm⁻¹ that is characteristic of the C=O group in acetone.[12]

-

Disappearance of N-H Bending: The N-H bending (scissoring) vibration of the primary amine in ethylenediamine, which appears around 1600 cm⁻¹, will disappear.[10]

-

Appearance of the Imine (C=N) Stretch: A new, strong band will appear in the region of 1640-1660 cm⁻¹ . This is the characteristic stretching vibration of the newly formed C=N imine bond.[6] Its appearance, coupled with the loss of the C=O band, provides unequivocal evidence for the formation of the Schiff base.

-

Changes in the N-H Stretching Region: The broad N-H stretching bands of ethylenediamine between 3400-3250 cm⁻¹ will be absent in the final product spectrum, as the primary amine has been converted to the imine (a tertiary nitrogen equivalent with no N-H bonds).

By systematically verifying these spectral changes, the identity and purity of the synthesized ethylenebis(2-imino-propane) can be confirmed with a high degree of confidence.

Conclusion

This guide has provided a detailed, field-expert approach to the synthesis and FTIR characterization of the imine bonds in ethylenebis(2-imino-propane). We have established a robust synthesis protocol and a self-validating analytical workflow grounded in the fundamental principles of vibrational spectroscopy. The key to successful identification lies not just in observing the appearance of the characteristic C=N stretching frequency around 1650 cm⁻¹, but in confirming the simultaneous disappearance of the strong C=O stretch from the acetone reactant. By understanding the causality behind each experimental step and spectral feature, researchers can leverage FTIR spectroscopy as a powerful and definitive tool in their synthetic and analytical endeavors.

References

-

El-ajaily, M. M., et al. (2018). Synthesis and Biological Evaluation of New N,N′-Bis(1-substituted-ethylidene)-ethane1,2-diamine and Their Acetyl and Trifluoroacetyl Derivatives as Cytotoxic and Antimicrobial Agents. International Journal of Organic Chemistry, 8, 225-235. [Link]

-

Fun, H.-K., et al. (2011). N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2465. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Ghorbani-Choghamarani, A., & Azadi, G. (2017). Synthesis of Bis (Benzoyl Acetone Ethylene Diimine) Schiff Base Complex of Nickel (II) Supported on Magnetite Silica Nanoparticles (Fe3O4@SiO2/Schiff-Base of Ni(II)) and Using It as an Efficient Catalyst for Green Synthesis of 1-Amidoalkyl-2-Naphthols. Catalysis Letters, 147(11), 2855–2866. [Link]

-

NIST. (n.d.). Ethylenediamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

NIST. (n.d.). Acetone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

Bencini, A., & Lippolis, V. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Chemical Education, 97(9), 2418–2433. [Link]

-

Krause, D.-C., et al. (2021). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1198–1202. [Link]

-

ResearchGate. (n.d.). FTIR spectra in the region of C≡N (a) and C–H (b) stretching vibrations...[Link]

-

Tiam-Ting, T., et al. (2015). Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Molecules, 20(12), 21639–21655. [Link]

-

ResearchGate. (n.d.). The infrared (IR) absorption spectrum of acetone...[Link]

-

LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Biswas, T. (2022, January 6). Schiff Base: Basic concept & application. YouTube. [Link]

-

Wandelt, K., & Röttger, D. (2018). Adsorption of Acetone on Rutile TiO2: A DFT and FTIRS Study. The Journal of Physical Chemistry C, 122(35), 20294–20303. [Link]

-

Wang, N. (2010). {N,N′-Bis[1-(2-pyridyl)ethylidene]propane-1,2-diamine}bis(thiocyanato-κN)nickel(II). Acta Crystallographica Section E: Crystallographic Communications, 66(8), m1033. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Sabin, J. R. (1966). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Journal of Chemical & Engineering Data, 11(4), 552–554. [Link]

-

ResearchGate. (n.d.). Reaction scheme for the synthesis of acetylacetone-ethylenediamine.[Link]

-

Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. YouTube. [Link]

-

Bencini, A., & Lippolis, V. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. [Link]

-

Ahmed, A. A., et al. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemistry and Environmental Research, 8, 275-286. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) ethylenediamine (EDA-) and (b) triethylenetetramine...[Link]

-

ResearchGate. (n.d.). (A) FTIR spectrum for Oleylamine, Acetone and Oleylamine–Acetone aged...[Link]

-

Schmidtke, H. H., & Garthoff, D. (1966). INFRARED SPECTRA OF TRIS-ETHYLENEDIAMINE COMPLEXES OF RUTHENIUM (II). Canadian Journal of Chemistry, 44(18), 2152–2156. [Link]

-

NIST. (n.d.). 1,2-Ethanediamine, N-(2-aminoethyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N'-di(propan-2-yl)ethane-1,2-diamine. PubChem Compound Database. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ethylenediamine [webbook.nist.gov]

- 10. Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines [opg.optica.org]

- 11. Acetone [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

mass spectrometry fragmentation of ethylenebis(2-imino-propane)

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethylenebis(2-iminopropane)

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of ethylenebis(2-iminopropane), a common Schiff base ligand also known as N,N'-bis(1-methylethylidene)ethane-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic fragmentation pathways of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing foundational principles with practical, field-proven insights, this guide explains the causality behind the observed fragmentation patterns, offers detailed experimental protocols, and presents visual diagrams to elucidate complex mechanisms. Our objective is to provide a self-validating framework for the identification and structural characterization of this compound and its analogues using mass spectrometry.

Introduction to Ethylenebis(2-iminopropane) and Mass Spectrometry

Ethylenebis(2-iminopropane), with the chemical formula C₈H₁₆N₂, is a Schiff base formed from the condensation reaction of ethylenediamine and two equivalents of acetone. Its structure, featuring two imine functionalities linked by an ethylene bridge, makes it a versatile chelating ligand in coordination chemistry. The structural elucidation of such compounds is paramount for understanding their chemical properties and reactivity.

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. The process involves ionizing a molecule to generate a charged species, which is then separated based on its mass-to-charge ratio (m/z). The fragmentation of this molecular ion into smaller, charged fragments provides a molecular fingerprint that is invaluable for structural confirmation.[1] This guide will focus on two of the most common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique of Electrospray Ionization (ESI).

Synthesis and Foundational Characterization

A fundamental understanding of a compound's synthesis is crucial for anticipating potential impurities and adducts in mass spectrometric analysis. Ethylenebis(2-iminopropane) is typically synthesized via a straightforward condensation reaction:

Reaction: Ethylenediamine + 2 Acetone → Ethylenebis(2-iminopropane) + 2 H₂O

This reaction is often carried out in a solvent like methanol or ethanol.[2] Prior to MS analysis, foundational characterization using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is essential to confirm the formation of the imine (C=N) bonds and the overall molecular structure.[3][4]

Ionization Techniques: A Tale of Two Methods

The choice of ionization method fundamentally dictates the nature of the resulting mass spectrum.

-

Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule.[5] This creates a high-energy molecular ion (M•+) that is prone to extensive and often complex fragmentation. The resulting spectrum is a rich pattern of fragment ions that serves as a unique structural fingerprint.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution.[6] It is particularly useful for polar and thermally fragile molecules. Typically, ESI produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the ion source. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[7][8]

Electron Ionization (EI) Fragmentation Pathway

Upon electron ionization, ethylenebis(2-iminopropane) (MW: 140.23) forms a molecular ion [C₈H₁₆N₂]•+ at m/z 140. The primary driving force for fragmentation in aliphatic amines and imines is the stabilization of the resulting positive charge on the nitrogen atom through α-cleavage.[9][10]

The most significant fragmentation event is the cleavage of the C-C bond alpha to one of the nitrogen atoms, leading to the formation of a stable, resonance-stabilized iminium cation.

Key Fragmentation Steps:

-

Molecular Ion Formation: (CH₃)₂C=N-CH₂-CH₂-N=C(CH₃)₂ + e⁻ → [(CH₃)₂C=N-CH₂-CH₂-N=C(CH₃)₂]•+ + 2e⁻ (m/z 140)

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of the central C-C bond of the ethylene bridge. This results in a highly stable fragment ion at m/z 70. This is often the base peak in the spectrum. [(CH₃)₂C=N-CH₂-CH₂-N=C(CH₃)₂]•+ → [ (CH₃)₂C=N-CH₂ ]⁺ + •CH₂-N=C(CH₃)₂ (m/z 70)

-

Cleavage of a Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion can also occur, leading to a fragment at m/z 125. [(CH₃)₂C=N-CH₂-CH₂-N=C(CH₃)₂]•+ → [C₇H₁₃N₂]⁺ + •CH₃ (m/z 125)

Predicted EI-MS Data Summary

| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |

| 140 | [(CH₃)₂C=N-CH₂-CH₂-N=C(CH₃)₂]•+ | Molecular Ion (M•+) | Low to Medium |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical | Medium |

| 70 | [(CH₃)₂C=N-CH₂]⁺ | α-Cleavage of ethylene bridge | High (Often Base Peak) |

| 55 | [CH₃-C=N-CH₂]⁺ | Rearrangement/further fragmentation | Low |

| 42 | [CH₃-C=N]⁺ | Cleavage of imine bond | Medium |

Visualization of EI Fragmentation

Caption: Proposed EI fragmentation pathway for ethylenebis(2-iminopropane).

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In ESI, the molecule is typically observed as the protonated species, [M+H]⁺, at m/z 141. Tandem mass spectrometry (MS/MS) of this precursor ion reveals its structure through collision-induced dissociation (CID). Protonation is expected to occur at one of the imine nitrogen atoms. The fragmentation is driven by the cleavage of bonds adjacent to this newly formed charge center.

Key Fragmentation Steps:

-

Protonated Molecule Formation: C₈H₁₆N₂ + H⁺ → [C₈H₁₆N₂H]⁺ (m/z 141)

-

Major Fragmentation (Cleavage of Ethylene Bridge): The most common fragmentation pathway involves the cleavage of the C-N or C-C bonds within the ethylene bridge, often accompanied by a proton transfer. Cleavage of the C-C bond of the ethylene bridge leads to the formation of a charged fragment at m/z 71 and a neutral loss of 70 amu. [M+H]⁺ → [(CH₃)₂C=NH-CH₂]⁺ + CH₂=N-C(CH₃)₂ (m/z 71)

-

Loss of Isopropylimine: Another possible pathway is the cleavage of a C-N bond, resulting in the loss of a neutral isopropylimine molecule (71 amu), leaving a fragment at m/z 70. [M+H]⁺ → [CH₂-N=C(CH₃)₂ + H]⁺ + HN=C(CH₃)₂ (m/z 70)

Predicted ESI-MS/MS Data Summary

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion Structure | Neutral Loss (amu) |

| 141 | 71 | [(CH₃)₂C=NH-CH₂]⁺ | 70 |

| 141 | 70 | [H₂N-CH₂-CH₂-N=C(CH₃)₂]⁺ | 71 |

Visualization of ESI-MS/MS Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of protonated ethylenebis(2-iminopropane).

Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount (~1 mg) of ethylenebis(2-iminopropane) in 1 mL of a volatile solvent such as methanol or dichloromethane. The concentration should be approximately 1 mg/mL.

-

Instrumentation Setup (Typical GC-MS):

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Ion Source: Set the ion source temperature to 230°C.

-

Ionization Energy: Use the standard 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 200.

-

-

Data Acquisition: Acquire the spectrum as the compound elutes from the GC column.

-

Causality Check: The use of a GC inlet ensures that the sample is volatilized and separated from non-volatile impurities before entering the ion source. The 70 eV energy is a standard that allows for comparison with library spectra and ensures sufficient energy for characteristic fragmentation.[11]

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a solvent mixture that promotes ionization, such as 50:50 methanol:water with 0.1% formic acid.

-

Rationale: Formic acid is added to provide a source of protons (H⁺), facilitating the formation of the [M+H]⁺ ion.

-

-

Instrumentation Setup (Typical LC-QTOF or Triple Quadrupole):

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

-

MS1 Data Acquisition: First, acquire a full scan MS spectrum to confirm the presence of the [M+H]⁺ ion at m/z 141.

-

MS/MS Data Acquisition:

-

Set the mass spectrometer to a product ion scan mode.

-

Precursor Ion Selection: Isolate the m/z 141 ion in the first mass analyzer (e.g., Q1).

-

Collision-Induced Dissociation (CID): Introduce an inert collision gas (e.g., Argon) into the collision cell. Ramp the collision energy (e.g., from 10 to 40 eV) to find the optimal energy that produces a rich fragmentation pattern.

-

Product Ion Scan: Scan the second mass analyzer (e.g., Q3) to detect the fragment ions.

-

-

Self-Validation: The presence of the predicted fragment ions at m/z 70 and 71 upon fragmentation of the m/z 141 precursor provides a high degree of confidence in the structural assignment.

Conclusion

The mass spectrometric fragmentation of ethylenebis(2-iminopropane) is highly dependent on the ionization technique employed. Electron Ionization provides a characteristic fragmentation pattern dominated by an intense peak at m/z 70 resulting from α-cleavage. Electrospray Ionization, coupled with tandem MS, allows for the controlled fragmentation of the protonated molecule (m/z 141), yielding key product ions that are indicative of the core structure. Understanding these distinct fragmentation pathways is essential for the unambiguous identification and structural characterization of this ligand and its derivatives in various scientific applications.

References

-

N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine. NIH.[Link]

-

N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine. ResearchGate.[Link]

-

Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. ResearchGate.[Link]

-

mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. Doc Brown's Advanced Organic Chemistry.[Link]

-

6.11: Fragmentation Pathways. Chemistry LibreTexts.[Link]

- Method for synthesizing 2-aminoethyl(ethyl)amine.

-

The Electron Ionization Mass Spectra of ONO, ONNO and O3N3 Type Schiff Base Complexes Containing First Row Transition Metal Ions. DergiPark.[Link]

-

Isopropylamine. Wikipedia.[Link]

-

Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands. Dalton Transactions (RSC Publishing).[Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.[Link]

-

Fragmentation pathways of [Re2(μ-OR)3(CO)6]− (R = H, Me) and ligand exchange reactions with oxygen donor ligands, investigated by electrospray mass spectrometry. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).[Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compoun. ChemRxiv.[Link]

-

(R = H, Me) and ligand exchange reactions with oxygen donor ligands, investigated by electrospray mass spectrometry. Sci-Hub.[Link]

-

6.5: Amine Fragmentation. Chemistry LibreTexts.[Link]

-

Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. NIH PMC.[Link]

-

Synthesis and Characterization of 1,2-bis(oxyamino)ethane Salts. DTIC.[Link]

-

4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts.[Link]

-

Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. ResearchGate.[Link]

-

N,N-Dimethylethylenediamine. PubChem.[Link]

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Birmingham Research Archive.[Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. NIH PMC.[Link]

-